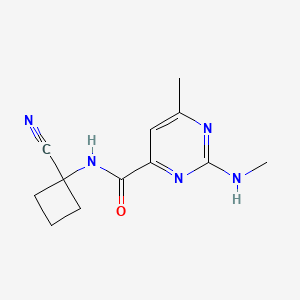
N-(1-Cyanocyclobutyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclobutyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide, also known as CCT251545, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. This compound belongs to a class of drugs called pyrimidine derivatives, which are known for their ability to inhibit cell growth and induce apoptosis in cancer cells.
作用機序
N-(1-Cyanocyclobutyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide exerts its anticancer effects by inhibiting the activity of a protein called CDK7, which is involved in regulating the cell cycle and gene expression. CDK7 is required for the activation of RNA polymerase II, which is necessary for the transcription of many genes involved in cell growth and survival. By inhibiting CDK7, N-(1-Cyanocyclobutyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide can block the transcription of these genes, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-Cyanocyclobutyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting CDK7 activity, N-(1-Cyanocyclobutyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide can also induce DNA damage and activate the p53 pathway, which is involved in regulating cell cycle arrest and apoptosis. N-(1-Cyanocyclobutyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.
実験室実験の利点と制限
One of the main advantages of N-(1-Cyanocyclobutyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide for lab experiments is its selectivity for cancer cells. This allows researchers to study the effects of N-(1-Cyanocyclobutyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide on cancer cells without affecting normal cells. However, N-(1-Cyanocyclobutyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide has several limitations, including its poor solubility in water and its instability in biological fluids. These limitations can make it difficult to administer N-(1-Cyanocyclobutyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide in vivo and to study its pharmacokinetics and pharmacodynamics.
将来の方向性
For research on N-(1-Cyanocyclobutyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide include optimizing its pharmacokinetics and pharmacodynamics, developing new formulations to improve its solubility and stability, and conducting clinical trials to evaluate its safety and efficacy in cancer patients. Additionally, N-(1-Cyanocyclobutyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide may have potential applications in other diseases, such as viral infections and autoimmune disorders, which warrant further investigation.
合成法
N-(1-Cyanocyclobutyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 2-amino-4,6-dimethylpyrimidine with ethyl 2-bromoacetate to form 2-ethoxycarbonyl-4,6-dimethylpyrimidine. This compound is then reacted with 1-cyanocyclobutane-1-carboxylic acid to form N-(1-cyanocyclobutyl)-2-ethoxycarbonyl-4,6-dimethylpyrimidine. Finally, this compound is treated with methylamine to form N-(1-Cyanocyclobutyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide.
科学的研究の応用
N-(1-Cyanocyclobutyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(1-Cyanocyclobutyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide can selectively inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia cells, while having minimal effects on normal cells. In vivo studies have also shown that N-(1-Cyanocyclobutyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide can significantly inhibit tumor growth in animal models of cancer.
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-8-6-9(16-11(14-2)15-8)10(18)17-12(7-13)4-3-5-12/h6H,3-5H2,1-2H3,(H,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEOGMDECIVLCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC)C(=O)NC2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclobutyl)-6-methyl-2-(methylamino)pyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

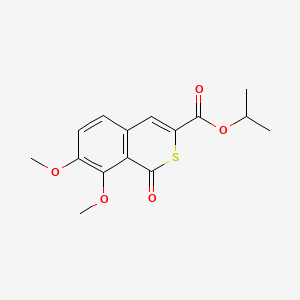

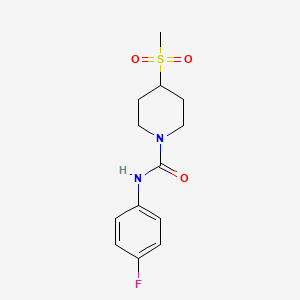
![(Z)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3011189.png)
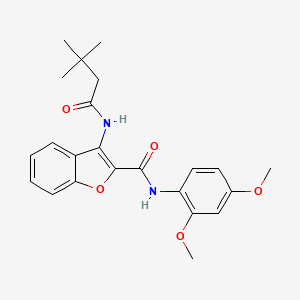
![ethyl 2-(2-(2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B3011194.png)
![5-ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B3011195.png)
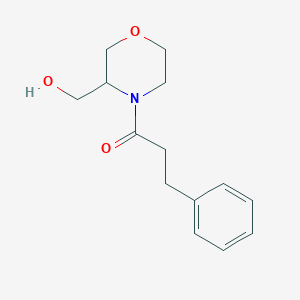
![N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011200.png)
![5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B3011201.png)
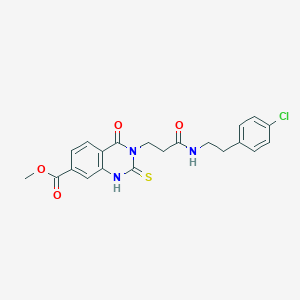
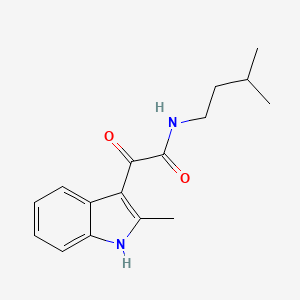
![3-Chloro-4-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3011204.png)